molecular formula C22H24ClNO3 B8492221 tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate

Cat. No.: B8492221
M. Wt: 385.9 g/mol
InChI Key: FNNYREIVEISERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is an organic compound with the molecular formula C22H24ClNO3. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted phenoxy group, and a propyl-substituted pyridinyl group connected via an ethynyl linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethynyl Linkage: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution Reactions: The chloro and propyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The ethynyl linkage and the aromatic rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxyacetate
  • Tert-butyl 4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxyacetate
  • Tert-butyl 4-chloro-2-[(4-ethylpyridin-3-yl)ethynyl]phenoxyacetate

Uniqueness

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl linkage and the propyl-substituted pyridinyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate

InChI

InChI=1S/C22H24ClNO3/c1-5-6-16-11-12-24-14-18(16)8-7-17-13-19(23)9-10-20(17)26-15-21(25)27-22(2,3)4/h9-14H,5-6,15H2,1-4H3

InChI Key

FNNYREIVEISERS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 3-bromo-4-propylpyridine (Intermediate 49), the title compound was obtained as a dark orange sticky solid after purification by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc.
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